molecular formula C10H14OS2 B14394788 S-Phenyl 2-methylpropane-2-sulfinothioate CAS No. 89523-59-1

S-Phenyl 2-methylpropane-2-sulfinothioate

Cat. No.: B14394788
CAS No.: 89523-59-1
M. Wt: 214.4 g/mol
InChI Key: XGZJCRFRKZOEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Phenyl 2-methylpropane-2-sulfinothioate is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a phenyl group attached to a sulfinothioate moiety, which imparts distinct chemical behaviors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Phenyl 2-methylpropane-2-sulfinothioate typically involves the reaction of phenylthiol with 2-methylpropane-2-sulfinyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity . The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The purification process may include crystallization and distillation techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

S-Phenyl 2-methylpropane-2-sulfinothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like alkyl halides, acyl chlorides, and nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

S-Phenyl 2-methylpropane-2-sulfinothioate has several applications in scientific research:

    Biology: Investigated for its potential as a bioimaging agent due to its ability to form fluorescent derivatives.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of S-Phenyl 2-methylpropane-2-sulfinothioate involves its interaction with various molecular targets. The sulfinothioate group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects. The phenyl group can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

S-Phenyl 2-methylpropane-2-sulfinothioate can be compared with other sulfinothioate compounds such as:

    S-Phenyl 2-methylpropane-2-sulfinate: Similar structure but different oxidation state.

    S-Phenyl 2-methylpropane-2-sulfonate: Contains a sulfonate group instead of a sulfinothioate group.

    Phenylthiol: Lacks the sulfinothioate group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

89523-59-1

Molecular Formula

C10H14OS2

Molecular Weight

214.4 g/mol

IUPAC Name

tert-butylsulfinylsulfanylbenzene

InChI

InChI=1S/C10H14OS2/c1-10(2,3)13(11)12-9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

XGZJCRFRKZOEFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)SC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.